molecular formula C21H25N3O3 B3992444 [4-(TERT-BUTYL)PHENYL][4-(2-NITROPHENYL)PIPERAZINO]METHANONE

[4-(TERT-BUTYL)PHENYL][4-(2-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B3992444
M. Wt: 367.4 g/mol
InChI Key: PNQHRORNRAHYQQ-UHFFFAOYSA-N
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Description

[4-(TERT-BUTYL)PHENYL][4-(2-NITROPHENYL)PIPERAZINO]METHANONE: is an organic compound with the molecular formula C23H27N3O3. This compound is known for its complex structure, which includes a piperazine ring substituted with tert-butyl and nitrophenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(TERT-BUTYL)PHENYL][4-(2-NITROPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 4-tert-butylphenyl and 4-nitrophenylpiperazine with methanone. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced using reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, [4-(TERT-BUTYL)PHENYL][4-(2-NITROPHENYL)PIPERAZINO]METHANONE is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Research may focus on its effects on specific biological pathways or its use as a drug candidate.

Industry: Industrially, the compound can be used in the production of specialty chemicals. Its unique structure makes it valuable in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(TERT-BUTYL)PHENYL][4-(2-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

    4-tert-Butylphenol: Known for its use in the production of epoxy resins and curing agents.

    2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.

    4,4’-Di-tert-butylbenzophenone: Utilized in organic synthesis and material science.

Uniqueness: What sets [4-(TERT-BUTYL)PHENYL][4-(2-NITROPHENYL)PIPERAZINO]METHANONE apart is its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-21(2,3)17-10-8-16(9-11-17)20(25)23-14-12-22(13-15-23)18-6-4-5-7-19(18)24(26)27/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQHRORNRAHYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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